molecular formula C23H24N4O2 B2977011 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide CAS No. 1251593-11-9

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2977011
CAS No.: 1251593-11-9
M. Wt: 388.471
InChI Key: JPCSXTLKTHIHSQ-UHFFFAOYSA-N
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Description

The compound 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide is a pyrido[4,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Key structural features include a benzyl substituent at the 6-position and an N-(4-methylphenyl)acetamide group at the 3-position. The benzyl group enhances lipophilicity, while the acetamide moiety may contribute to hydrogen bonding interactions with biological targets.

Properties

IUPAC Name

2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-17-7-9-19(10-8-17)25-22(28)15-27-16-24-21-11-12-26(14-20(21)23(27)29)13-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCSXTLKTHIHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include the use of diphenyl oxide and biphenyl as solvents at temperatures around 250°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Benzyl vs. Fluorobenzyl Groups

  • The target compound’s 6-benzyl group contrasts with the 4-fluorobenzyl substituent in 2-{[6-(4-fluorobenzyl)-4-oxo-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide (). Fluorination may enhance metabolic stability and lipophilicity, influencing bioavailability .

Acetamide Linkage

  • N-(4-methylphenyl)acetamide (target) vs. N-(3-methylphenyl)acetamide (): The positional isomerism of the methyl group on the phenyl ring could affect steric hindrance and binding pocket interactions.

Functional Group Replacements

  • Sulfanyl vs. Oxygen Bridges : ’s compound replaces the oxygen atom in the pyridopyrimidine core with a sulfanyl (-S-) group, which may alter electronic density and redox stability .

Biological Activity

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-methylphenyl)acetamide is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine class. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a pyrido[4,3-d]pyrimidine core along with an acetamide moiety that enhances its biological efficacy.

The molecular formula of the compound is C25H28N4OC_{25}H_{28}N_{4}O, with a molecular weight of approximately 416.5 g/mol. The compound's structure contributes significantly to its biological activity due to the presence of various functional groups that can interact with biological targets.

Biological Activities

Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit a wide range of biological activities including:

  • Antiviral Activity : Pyrido[4,3-d]pyrimidines have shown promising antiviral properties against various viruses. For instance, derivatives have been tested for their ability to inhibit viral replication in cell lines such as Vero cells. In studies, certain derivatives demonstrated significant inhibition rates against herpes simplex virus (HSV) and other viral strains .
  • Antitumor Activity : Some studies suggest that these compounds may possess antitumor properties by inhibiting key enzymes involved in cancer cell proliferation. For example, specific derivatives have been noted to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
  • Antimicrobial Activity : The compound has also been evaluated for its antibacterial and antifungal properties. Studies have shown moderate to high antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antiviral Screening : A study conducted on several pyrido[4,3-d]pyrimidine derivatives indicated that certain compounds could prevent HSV replication by up to 91% at a concentration of 50 µM with low cytotoxicity .
  • Antitumor Efficacy : Research highlighted the effectiveness of pyrido[4,3-d]pyrimidine derivatives in inhibiting cancer cell lines through targeting DHFR. One derivative exhibited an IC50 value indicative of significant potency against tumor cells .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/EnzymeIC50/EC50 ValuesReference
AntiviralHSV50 µM
AntitumorDHFRVaries by derivative
AntimicrobialS. aureus, E. coliModerate activity

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